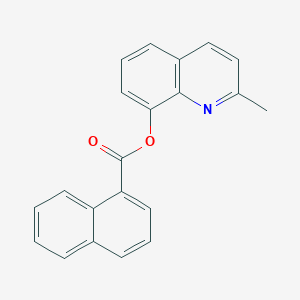
2-Methyl-8-quinolinyl 1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-quinolinyl 1-naphthoate (also known as MNQ) is a chemical compound that has been extensively studied for its potential use in scientific research. MNQ is a synthetic derivative of the naturally occurring compound quinolinic acid, and it has been shown to have a variety of interesting properties that make it an attractive candidate for use in a wide range of research applications.
Mecanismo De Acción
The mechanism of action of MNQ is not completely understood, but it is thought to involve the formation of a complex between the compound and DNA or RNA. This complex then emits fluorescence when excited with light of a specific wavelength, which allows researchers to visualize the location and behavior of the molecules of interest.
Biochemical and Physiological Effects:
MNQ has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNQ has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a variety of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNQ in laboratory experiments is its high selectivity for DNA and RNA. This makes it an excellent tool for studying the dynamics of these molecules in living cells. However, there are also some limitations to using MNQ. For example, it can be difficult to deliver MNQ to specific cells or tissues, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving MNQ. One area of interest is the development of new imaging techniques that use MNQ as a fluorescent probe. Another potential direction is the use of MNQ as a therapeutic agent for treating diseases such as Alzheimer's disease, which is characterized by the accumulation of abnormal proteins in the brain. Additionally, MNQ may have applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Overall, the future looks bright for MNQ, and it is likely that this compound will continue to be an important tool for scientific research for many years to come.
Métodos De Síntesis
MNQ can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of 2-methylquinoline with 1-naphthoic acid in the presence of a catalyst such as phosphorus oxychloride. This reaction produces MNQ as a yellow crystalline solid, which can then be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
MNQ has been used extensively in scientific research as a tool for studying various biological processes. One of the most exciting potential applications of MNQ is as a fluorescent probe for imaging cellular structures and functions. MNQ has been shown to selectively bind to DNA and RNA, which makes it an excellent tool for studying the dynamics of these molecules in living cells.
Propiedades
Fórmula molecular |
C21H15NO2 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(2-methylquinolin-8-yl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H15NO2/c1-14-12-13-16-8-5-11-19(20(16)22-14)24-21(23)18-10-4-7-15-6-2-3-9-17(15)18/h2-13H,1H3 |
Clave InChI |
NJDUUWLAHOBXJO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)









![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


